4,5-ジメチル-2-(2H-テトラゾール-2-イル)チオフェン-3-カルボン酸

概要

説明

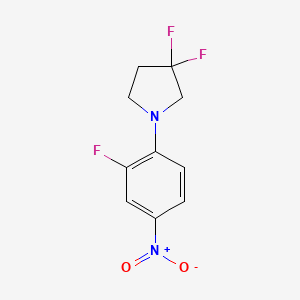

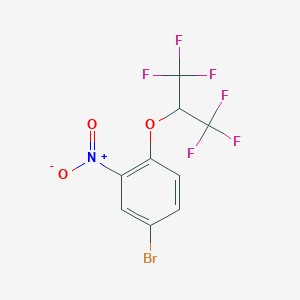

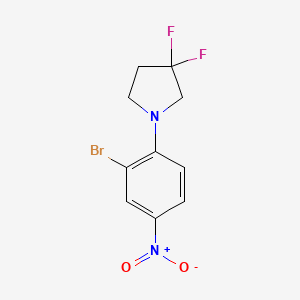

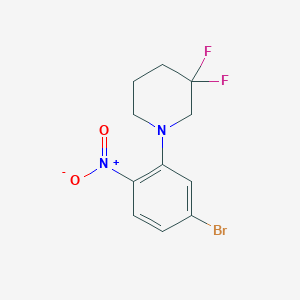

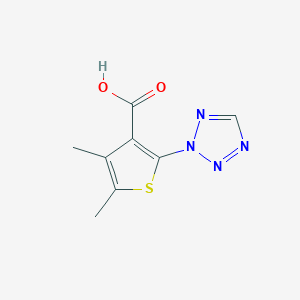

“4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N4O2S . It’s a member of the tetrazole family, which are five-membered heterocycles .

Synthesis Analysis

The synthesis of tetrazole derivatives, including “4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid”, has been a subject of interest due to their pharmacological importance . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis

The molecular structure of “4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid” consists of a five-membered heterocycle with four nitrogen atoms and one carbon atom .Chemical Reactions Analysis

Tetrazoles, including “4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid”, have been used in various chemical reactions due to their electron-donating and electron-withdrawing properties .Physical and Chemical Properties Analysis

The physical and chemical properties of “4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid” can be found in various databases .科学的研究の応用

有機半導体

4,5-ジメチル-2-(テトラゾール-2-イル)チオフェン-3-カルボン酸などのチオフェン誘導体は、有機半導体の開発において極めて重要です。その分子構造により効率的な電荷輸送が可能になり、有機電界効果トランジスタ (OFET) や有機発光ダイオード (OLED) での用途に適しています。 電子豊富なチオフェン環は、電荷担体の移動を促進し、半導体デバイスの性能を高めることができます .

医薬品研究

この化合物のテトラゾール部分は、カルボン酸の生体異性体として働き、同様の pKa 値を持ちます。これは、創薬に役立ちます。テトラゾールは、抗菌、抗真菌、抗腫瘍、鎮痛、抗炎症、降圧など、幅広い生物活性で知られています。 そのため、この化合物は、潜在的な治療用途を持つ新規医薬品の開発のための貴重な足場となります .

腐食防止

工業化学では、チオフェン誘導体は腐食防止剤として役立ちます。チオフェン基とテトラゾール基の両方が存在することで、化合物が金属表面に保護層を形成する能力が向上し、酸化や腐食を防ぐ可能性があります。 この用途は、さまざまな産業における金属部品の寿命を延ばす上で重要です .

材料科学

この化合物は、チオフェン環とテトラゾール環の両方を組み込んだ独自の構造を持つため、特定の特性を持つ高度な材料の開発に役立ちます。 これらの材料は、センサー、コーティング、および分子レベルでの安定性と性能が不可欠な他のハイテク用途の製造に使用できます .

細胞生存率アッセイ

テトラゾール含有化合物と構造的に関連するテトラゾリウム塩は、MTT アッセイなどの細胞生存率アッセイで使用されます。 4,5-ジメチル-2-(テトラゾール-2-イル)チオフェン-3-カルボン酸自体はこれらのアッセイで直接使用されない場合がありますが、その構造類似体は代謝活性を測定することにより細胞の健康状態を判断するのに役立ちます .

触媒

テトラゾール基を持つ化合物は、負電荷を安定化し、電子非局在化を促進する能力があるため、触媒によく使用されます。 この特性は、他の複雑な有機分子の合成など、さまざまな化学反応で利用でき、4,5-ジメチル-2-(テトラゾール-2-イル)チオフェン-3-カルボン酸を貴重な触媒または触媒前駆体にする可能性があります .

作用機序

Target of Action

Tetrazoles, a class of compounds to which this molecule belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are often involved in receptor-ligand interactions .

Mode of Action

Tetrazoles are known for their electron-donating and electron-withdrawing properties, which can influence their interaction with targets . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Biochemical Pathways

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form hydrogen bonds with amino acid residues in enzyme active sites, which can modulate enzyme activity . Additionally, this compound can act as a ligand, binding to specific proteins and altering their conformation and function .

Cellular Effects

The effects of 4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways . Furthermore, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes . These changes in cellular processes can have significant impacts on cell function and behavior.

Molecular Mechanism

At the molecular level, 4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced or diminishing over time . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Identifying the optimal dosage is crucial for maximizing the therapeutic potential of this compound while minimizing adverse effects.

Metabolic Pathways

4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have distinct biological activities . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of 4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For instance, it may be transported into cells via specific membrane transporters and distributed to various cellular compartments . Understanding these transport mechanisms is crucial for predicting the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of 4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding its subcellular localization is essential for elucidating its molecular mechanisms and biological effects.

特性

IUPAC Name |

4,5-dimethyl-2-(tetrazol-2-yl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c1-4-5(2)15-7(6(4)8(13)14)12-10-3-9-11-12/h3H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTULLQKXGXCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)N2N=CN=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。